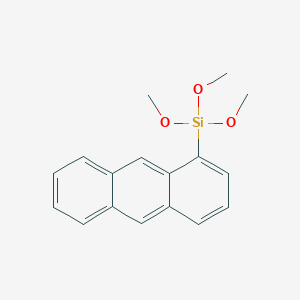

(Anthracen-1-yl)(trimethoxy)silane

Description

(Anthracen-1-yl)(trimethoxy)silane is an organosilane compound featuring a bulky anthracenyl group bonded to a trimethoxysilyl moiety. Its structure combines the photophysical properties of anthracene (a polycyclic aromatic hydrocarbon) with the hydrolytic reactivity of alkoxysilanes. This compound is primarily utilized in materials science for surface functionalization, optoelectronic applications, and as a precursor in sol-gel processes . The anthracenyl group imparts fluorescence, enabling its use in sensors and light-emitting devices, while the trimethoxy groups facilitate crosslinking with substrates like glass or metal oxides.

Properties

CAS No. |

912262-38-5 |

|---|---|

Molecular Formula |

C17H18O3Si |

Molecular Weight |

298.41 g/mol |

IUPAC Name |

anthracen-1-yl(trimethoxy)silane |

InChI |

InChI=1S/C17H18O3Si/c1-18-21(19-2,20-3)17-10-6-9-15-11-13-7-4-5-8-14(13)12-16(15)17/h4-12H,1-3H3 |

InChI Key |

HFLZEANEEYUWOE-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C1=CC=CC2=CC3=CC=CC=C3C=C21)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-1-yl)(trimethoxy)silane typically involves the reaction of anthracene derivatives with trimethoxysilane. One common method is the hydrosilylation reaction, where an anthracene derivative reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (Anthracen-1-yl)(trimethoxy)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Anthracen-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.

Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene.

Substitution: Siloxane polymers and oligomers.

Scientific Research Applications

(Anthracen-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of silane coupling agents, which improve the adhesion between organic and inorganic materials.

Mechanism of Action

The mechanism of action of (Anthracen-1-yl)(trimethoxy)silane involves the interaction of the anthracene moiety with various molecular targets. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s role as a coupling agent, enhancing the adhesion and compatibility between different materials.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of (Anthracen-1-yl)(trimethoxy)silane with structurally analogous organosilanes:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity with Water | Key Applications |

|---|---|---|---|---|

| (Anthracen-1-yl)(trimethoxy)silane | ~300 (estimated) | >250 (estimated) | Moderate hydrolysis | Optoelectronics, sensors, specialty coatings |

| Phenyltrimethoxysilane | 198.3 | 195 | High hydrolysis | Surface treatments, adhesives |

| Methyltrimethoxysilane | 136.3 | 102 | Rapid hydrolysis | Waterproofing, polymer synthesis |

| Vinyltrimethoxysilane | 148.2 | 123 | Moderate hydrolysis | Rubber reinforcement, composites |

Key Observations :

- Molecular Weight and Boiling Point : The anthracenyl derivative has a significantly higher molecular weight and boiling point due to its bulky aromatic substituent, which reduces volatility compared to smaller silanes like methyltrimethoxysilane .

- Reactivity: Hydrolysis rates vary with substituent size. Phenyl and anthracenyl groups slow hydrolysis compared to methyl or vinyl groups, which react rapidly with moisture to form silanols.

- Applications: The anthracenyl compound’s fluorescence and conjugation properties distinguish it from non-aromatic silanes, enabling niche uses in photonics and sensing .

Stability and Reactivity

- Hydrolytic Stability : (Anthracen-1-yl)(trimethoxy)silane exhibits moderate hydrolysis due to steric hindrance from the anthracenyl group, unlike methyltrimethoxysilane, which reacts explosively with water .

- Thermal Stability : The anthracenyl group enhances thermal stability (decomposition >250°C) compared to vinyltrimethoxysilane, which degrades at ~180°C.

- Photochemical Reactivity : Anthracene’s extended π-system allows for photoinduced electron transfer, a feature absent in phenyl or methyl derivatives .

Toxicity and Handling

While trimethoxy(trimethoxysilyl)silane (CAS 5851-07-0) lacks acute toxicity data, anthracene derivatives may pose additional hazards:

Optoelectronic Performance

Studies show that (Anthracen-1-yl)(trimethoxy)silane exhibits strong blue fluorescence (λem = 400–450 nm), making it suitable for organic light-emitting diodes (OLEDs). In contrast, phenyltrimethoxysilane lacks luminescence, limiting its utility in optoelectronics .

Surface Modification Efficiency

In sol-gel coatings, the anthracenyl group improves adhesion to hydrophobic surfaces (e.g., polymers) compared to methyltrimethoxysilane, which favors hydrophilic substrates like glass .

Biological Activity

Introduction

(Anthracen-1-yl)(trimethoxy)silane is a silane compound featuring an anthracene moiety, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, including medicinal chemistry and sensor technology.

Synthesis and Characterization

The synthesis of (Anthracen-1-yl)(trimethoxy)silane typically involves the reaction of anthracene derivatives with trimethoxysilane. The characterization of the compound is performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| 1 | Anthracene + Trimethoxysilane | 70-85% | NMR, MS |

| 2 | Purification via column chromatography | - | HPLC |

Anticancer Properties

Recent studies have indicated that anthracene derivatives exhibit significant anticancer activity. For instance, compounds similar to (Anthracen-1-yl)(trimethoxy)silane have shown cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study: Cytotoxicity against A549 Cells

In a comparative study, (Anthracen-1-yl)(trimethoxy)silane demonstrated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Sensor Applications

(Anthracen-1-yl)(trimethoxy)silane has been utilized in developing fluorescent sensors for detecting moisture and other analytes. Its fluorescence properties change in response to environmental factors, making it suitable for real-time monitoring applications.

Case Study: Fluorescent Sensor Development

A study demonstrated that films made from this silane compound could detect water vapor with high sensitivity:

| Solvent | Detection Limit (DL) | Quantification Limit (QL) |

|---|---|---|

| THF | 0.018 wt% | 0.055 wt% |

| Acetonitrile | 0.020 wt% | 0.060 wt% |

The biological activity of (Anthracen-1-yl)(trimethoxy)silane can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Induces oxidative stress in cells leading to apoptosis.

- Membrane Disruption : Alters bacterial cell membrane integrity, resulting in cell death.

- Fluorescent Properties : Changes in fluorescence intensity upon interaction with specific analytes enable detection mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.